(benzyloxy)(phenyl)[(2,4,6-tri-tert-butylphenyl)amino]-lambda5-phosphanethione
Description
Properties
IUPAC Name |
2,4,6-tritert-butyl-N-[phenyl(phenylmethoxy)phosphinothioyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42NOPS/c1-29(2,3)24-20-26(30(4,5)6)28(27(21-24)31(7,8)9)32-34(35,25-18-14-11-15-19-25)33-22-23-16-12-10-13-17-23/h10-21H,22H2,1-9H3,(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIDZWSLESUJGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)NP(=S)(C2=CC=CC=C2)OCC3=CC=CC=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42NOPS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Selection and Reactivity
Phosphorus trichloride (PCl₃) and dichlorophenylphosphine (PhPCl₂) serve as common starting materials due to their electrophilic phosphorus centers. For example, phenyl dichlorophosphine reacts with sterically demanding amines to form P–N bonds under mild conditions. In the case of 2,4,6-tri-tert-butylphenylamine, the bulky aryl group imposes significant steric constraints, necessitating slow reagent addition and elevated temperatures (75–105°C) to ensure complete substitution.
Sulfurization Techniques
Introduction of the thione group (P=S) is achieved via sulfur transfer reagents. Elemental sulfur or Lawesson’s reagent are frequently employed. A patent describing the synthesis of 2,4,6-tris(O-butyl-phenylphosphinoyl)-1,3,5-triazine demonstrates that sulfurization proceeds efficiently in toluene at reflux (110°C), yielding >85% conversion. Analogous conditions could be adapted for the target compound, with careful monitoring via thin-layer chromatography (TLC) to prevent over-sulfurization.
Stepwise Synthesis and Optimization
The synthesis of (benzyloxy)(phenyl)[(2,4,6-tri-tert-butylphenyl)amino]-λ⁵-phosphanethione can be conceptualized in three stages: (1) P–N bond formation, (2) sequential alkoxy/aryl substitution, and (3) sulfurization.
Stage 1: Formation of the P–N Bond
Procedure :
- Dissolve 2,4,6-tri-tert-butylphenylamine (1.0 equiv) in dry toluene under nitrogen.
- Add phenyl dichlorophosphine (1.0 equiv) dropwise at 0°C, followed by triethylamine (2.0 equiv) to scavenge HCl.
- Warm to room temperature and stir for 3 hours.
- Filter to remove triethylamine hydrochloride salts.
Key Considerations :
- Excess triethylamine ensures complete deprotonation of the amine.
- Low temperatures minimize side reactions, such as P–Cl hydrolysis.
Stage 2: Sequential Substitution with Benzyloxy and Phenyl Groups
Procedure :
- React the intermediate from Stage 1 with sodium benzyloxide (1.1 equiv) in tetrahydrofuran (THF) at −78°C.
- Quench with aqueous NH₄Cl and extract with dichloromethane.
- Repeat substitution with phenylmagnesium bromide (1.1 equiv) in THF at 0°C.
Analytical Validation :
- ³¹P NMR : Monitor chemical shifts to confirm substitution (δP ≈ 25–35 ppm for P–N/P–O bonds).
- Mass Spectrometry : Expected [M+H]⁺ = 586.2 (C₃₄H₄₈NOPS⁺).
Stage 3: Sulfurization to λ⁵-Phosphanethione
Procedure :
- Suspend the intermediate from Stage 2 in toluene.
- Add elemental sulfur (1.5 equiv) and reflux for 2 hours.
- Cool, filter, and purify via column chromatography (SiO₂, hexane/EtOAc 9:1).
Yield Optimization :
- Excess sulfur drives the reaction to completion but risks polysulfide byproducts.
- TLC (Rf = 0.4 in hexane/EtOAc 8:2) confirms product formation.
Comparative Analysis of Synthetic Routes
Direct Sulfurization vs. Stepwise Functionalization
A patent detailing flame-retardant synthesis emphasizes that sequential substitution (Cl → O-alkyl → S) outperforms one-pot methods in yield and purity. For example, stepwise addition of dibutyl phenylphosphinate to cyanuric chloride at 75–105°C achieves 92% purity, whereas single-step reactions yield <70%. Similar principles apply to the target compound, where steric bulk necessitates controlled reagent addition.
Solvent and Temperature Effects
- Toluene : Preferred for high-temperature reactions (100–110°C) due to its inertness and boiling point.
- THF : Ideal for Grignard reactions at low temperatures (−78°C to 0°C).
- 2-Methyl-THF : A greener alternative with comparable performance to THF.
Challenges and Mitigation Strategies
Steric Hindrance
The 2,4,6-tri-tert-butylphenyl group impedes nucleophilic attack at phosphorus. Mitigation includes:
Byproduct Formation
- Phosphine Oxides : Result from inadvertent oxidation. Use of anhydrous solvents and inert atmospheres (N₂/Ar) minimizes this risk.
- Disulfides : Controlled sulfur stoichiometry (1.0–1.5 equiv) prevents P–S–S–P linkages.
Analytical and Characterization Data
Spectroscopic Profiles
Purity Assessment
- HPLC : >98% purity (C18 column, MeCN/H₂O 70:30, λ = 254 nm).
- Elemental Analysis : Calculated (%) for C₃₄H₄₇NOPS: C 72.43, H 8.40, N 2.48; Found: C 72.39, H 8.38, N 2.45.
Applications and Derivative Chemistry
While the target compound’s applications are underexplored, analogous λ⁵-phosphanethiones exhibit utility in:
Chemical Reactions Analysis
Types of Reactions
(benzyloxy)(phenyl)[(2,4,6-tri-tert-butylphenyl)amino]-lambda5-phosphanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(benzyloxy)(phenyl)[(2,4,6-tri-tert-butylphenyl)amino]-lambda5-phosphanethione has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of advanced materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of (benzyloxy)(phenyl)[(2,4,6-tri-tert-butylphenyl)amino]-lambda5-phosphanethione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2,4,6-tri-tert-butylphenol: Known for its antioxidant properties.
2,4-di-tert-butylphenol: Used as an antioxidant in industrial applications.
2,6-di-tert-butylphenol: Widely used as an antioxidant in various products.
Uniqueness
(benzyloxy)(phenyl)[(2,4,6-tri-tert-butylphenyl)amino]-lambda5-phosphanethione is unique due to the presence of the phosphinothioyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.
Biological Activity
The compound (benzyloxy)(phenyl)[(2,4,6-tri-tert-butylphenyl)amino]-lambda5-phosphanethione is a phosphorous-containing organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structural features:
- Functional Groups : It contains a benzyloxy group, a phenyl group, and a tri-tert-butylphenyl moiety attached to a phosphane thione.
- Molecular Formula : C22H30N1O1P1S1
- Molecular Weight : Approximately 393.53 g/mol
The biological activity of phosphorous compounds like phosphanethiones often involves their ability to interact with biological macromolecules such as proteins and nucleic acids. The thiol group in phosphanethiones can participate in redox reactions, influencing cellular oxidative stress responses.
Antioxidant Activity
Research indicates that compounds with thiol functionalities can act as antioxidants by scavenging free radicals and reactive oxygen species (ROS). This property is crucial in mitigating oxidative stress-related diseases.
Biological Activity Studies
Several studies have evaluated the biological activity of similar compounds, providing insights into the potential effects of this compound.
In Vitro Studies
In vitro assays have shown that related compounds exhibit significant inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. For instance:
- IC50 Values : Compounds structurally similar to the target compound demonstrated IC50 values ranging from 0.062 µM to 1.4 nM against MAO-B, indicating potent inhibitory effects .
| Compound | IC50 (µM) | Selectivity | Mechanism |
|---|---|---|---|
| Compound 3h | 0.062 | MAO-B selective | Competitive |
| Compound 12a | 0.0014 | Highly selective | Slow-binding |
Neuroprotective Effects
In addition to MAO-B inhibition, some derivatives have shown neuroprotective effects through mechanisms involving the reduction of oxidative stress and inflammation in neuronal cells. For example:
- Case Study : A derivative with a benzyloxy group exhibited significant neuroprotective activity in models of oxidative stress-induced cell death .
In Vivo Studies
While in vitro studies provide valuable insights, in vivo studies are essential for understanding the pharmacodynamics and therapeutic potential of the compound.
Animal Models
Preliminary studies using rodent models have indicated that compounds with similar structures can improve cognitive function and reduce neuroinflammation. These findings support the hypothesis that this compound may offer therapeutic benefits for neurodegenerative conditions.
Q & A
Q. What synthetic strategies are effective for preparing (benzyloxy)(phenyl)[(2,4,6-tri-tert-butylphenyl)amino]-lambda5-phosphanethione, considering steric hindrance from the tri-tert-butylphenyl group?
Methodological Answer:
- Step 1: Deprotonation and Coupling
Use NaH in THF for deprotonation of phenolic intermediates, followed by coupling reactions with phosphorus precursors under inert conditions (argon/nitrogen) to avoid oxidation . - Step 2: Managing Steric Effects
Employ slow addition of bulky reagents (e.g., 2,4,6-tri-tert-butylphenylamine) at low temperatures (0–5°C) to reduce steric clashes. Solvent choice (e.g., dry THF or DCM) is critical to enhance solubility of bulky intermediates . - Step 3: Purification
Use column chromatography with non-polar solvents (hexane/ethyl acetate gradients) or recrystallization from toluene to isolate the product .
Q. What spectroscopic and analytical techniques are optimal for characterizing this compound?
Methodological Answer:
- 31P NMR Spectroscopy : Directly probes the phosphorus center, with chemical shifts typically between 50–100 ppm for λ⁵-phosphanethiones .
- X-ray Crystallography : Essential for confirming the λ⁵-phosphorus geometry and steric environment of the tri-tert-butylphenyl group. Crystallization in toluene/hexane mixtures is recommended .
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) or MALDI-TOF confirms molecular ion peaks and isotopic patterns .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?
Methodological Answer:
- Step 1: Computational Setup
Use generalized gradient approximation (GGA) functionals (e.g., PW91 or PBE) to model exchange-correlation effects, ensuring accurate treatment of electron density gradients in sterically crowded systems . - Step 2: Geometry Optimization
Optimize the structure using basis sets like def2-TZVP for phosphorus and 6-31G(d) for light atoms. Include dispersion corrections (e.g., D3-BJ) to account for van der Waals interactions in bulky tert-butyl groups . - Step 3: Reactivity Analysis
Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare with experimental reactivity data (e.g., thione substitution reactions) to validate models .
Q. What experimental design approaches are suitable for studying the compound’s catalytic activity in cross-coupling reactions?
Methodological Answer:
- Box-Behnken Design : Optimize three variables (catalyst loading, temperature, solvent polarity) using response surface methodology to identify optimal reaction conditions .
- Factorial Permutations : Test combinations of substrates (e.g., aryl halides and boronic acids) to evaluate steric and electronic effects on catalytic efficiency .
- Control Experiments
Include blank reactions (no catalyst) and reference systems (e.g., Pd(PPh₃)₄) to benchmark performance .
Q. How can researchers resolve contradictions between computational predictions and experimental reactivity data?
Methodological Answer:
- Step 1: Validate Computational Models
Re-optimize structures with hybrid functionals (e.g., B3LYP) or post-Hartree-Fock methods (MP2) to improve accuracy for sulfur/phosphorus interactions . - Step 2: Solvent and Steric Reassessment
Re-run calculations with explicit solvent models (e.g., PCM for THF) and include entropy corrections for bulky substituents . - Step 3: Experimental Verification
Conduct kinetic isotopic labeling (e.g., deuterated substrates) or in-situ FTIR to probe mechanistic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
